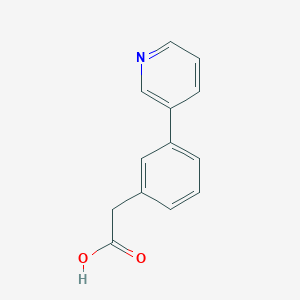

3-(3'-Pyridyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyridin-3-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYYKVJJIGKHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375193 | |

| Record name | 3-(3'-Pyridyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597584-62-8 | |

| Record name | 3-(3'-Pyridyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 597584-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(3'-Pyridyl)phenylacetic Acid: Synthesis, Applications, and Experimental Protocols

Abstract: This document provides an in-depth technical overview of 3-(3'-Pyridyl)phenylacetic acid (CAS No. 597584-62-8), a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical properties, discuss plausible synthetic strategies, and detail its applications as a key building block in the development of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and utilization in a laboratory setting.

Core Chemical Identity and Properties

This compound is a bifunctional molecule featuring a phenylacetic acid core substituted with a pyridine ring. This unique combination of a carboxylic acid group (a versatile handle for derivatization) and a pyridine moiety (a common pharmacophore) makes it a valuable intermediate in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 597584-62-8 | |

| Molecular Formula | C13H11NO2 | [1] |

| Molecular Weight | 213.236 g/mol | [1] |

| IUPAC Name | 2-(3-(pyridin-3-yl)phenyl)acetic acid | N/A |

| InChI Key | PYYYKVJJIGKHKH-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥95% | [1] |

| Physical State | Solid (Predicted) | N/A |

Synthesis and Manufacturing Insights

While specific manufacturing protocols for this compound are proprietary, a chemically sound and efficient approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aromatic rings.

Plausible Synthetic Pathway: Suzuki Coupling

The logical disconnection for this molecule is the bond between the phenyl and pyridyl rings. A plausible route involves coupling a phenylacetic acid derivative bearing a leaving group (e.g., a bromine atom) with a pyridylboronic acid.

Caption: Plausible Suzuki coupling route for synthesis.

Causality in Experimental Design:

-

Catalyst Choice: A palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) is chosen for its proven efficacy in Suzuki couplings.

-

Base and Solvent System: An aqueous base (like sodium or potassium carbonate) is essential to activate the boronic acid for transmetalation. A biphasic solvent system (e.g., toluene and water) facilitates the reaction by dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and degradation of the palladium catalyst, ensuring catalytic turnover and high yield.

Applications in Research and Drug Development

Pyridylacetic acid derivatives are highly valued scaffolds in medicinal chemistry.[2][3] The pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to biological targets, while the phenylacetic acid portion provides a structural framework and a point for further modification.

Role as a Pharmaceutical Intermediate: This class of compounds serves as a foundational building block for synthesizing more complex Active Pharmaceutical Ingredients (APIs).[4] For example, the related compound 3-pyridylacetic acid is a key intermediate in the manufacture of Risedronate sodium, a bisphosphonate drug used to treat osteoporosis.[4] this compound can be envisioned in similar multi-step syntheses where a bi-aryl structure is required.

Caption: Role as a building block in drug discovery.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Spectroscopic Signatures (Based on Analogs): While specific data for this exact molecule is not publicly available, we can predict the key features based on its structure and data from analogs like 3-pyridineacetic acid.[5]

-

¹H NMR:

-

Pyridyl Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic splitting patterns for the substituted pyridine ring.

-

Phenyl Protons: A complex multiplet in the aromatic region (δ 7.0-8.0 ppm).

-

Methylene Protons (-CH₂-): A singlet around δ 3.6-4.0 ppm, corresponding to the two protons of the acetic acid methylene group.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around δ 170-180 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-160 ppm range for the phenyl and pyridyl rings.

-

Methylene Carbon: A signal around δ 40-45 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 214.24 or [M-H]⁻ at m/z 212.22.

-

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 3-pyridylacetic acid and phenylacetic acid provide a strong basis for safe handling protocols.[6][7]

Summary of Hazards and Precautions:

-

Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[6]

-

-

First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

-

Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage:

Exemplary Experimental Protocol: Fischer Esterification

To illustrate the utility of this compound as an intermediate, the following protocol details its conversion to an ethyl ester derivative. This is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product verified by standard analytical methods.

Objective: To synthesize Ethyl 2-(3-(pyridin-3-yl)phenyl)acetate.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Workflow:

Caption: Step-by-step workflow for Fischer esterification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of this compound in an excess of anhydrous ethanol (e.g., 20 mL per gram of acid).

-

Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the stirring solution.

-

Heating: Remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers once with brine to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Conclusion

This compound, identified by CAS number 597584-62-8, represents a strategically important building block for chemical synthesis. Its dual functionality allows for diverse chemical transformations, making it a valuable precursor for creating novel compounds, particularly in the realm of pharmaceutical research. Understanding its synthesis, properties, and safe handling is paramount for any scientist looking to leverage its synthetic potential.

References

- 1. 3-(3′-Pyridyl)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

3-(3'-Pyridyl)phenylacetic acid chemical properties

An In-depth Technical Guide to 3-(3'-Pyridyl)phenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic carboxylic acid that belongs to the broader class of phenylacetic acid derivatives. These structures are of significant interest to the pharmaceutical and life sciences industries due to their versatile chemical nature and their prevalence as core scaffolds in a multitude of biologically active molecules.[1] The incorporation of a pyridine ring, a common motif in medicinal chemistry, into the phenylacetic acid framework imparts unique physicochemical properties, influencing factors such as solubility, basicity, and the capacity for specific hydrogen bonding interactions.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, positioning it as a valuable building block for modern therapeutic design.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. As a specialized reagent, extensive experimental data on physical properties like melting point and solubility are not widely published; however, its core identifiers and calculated properties are well-established.

| Property | Value | Source(s) |

| Chemical Structure | See Figure 1 | N/A |

| IUPAC Name | 2-(3-(pyridin-3-yl)phenyl)acetic acid | N/A |

| CAS Number | 597584-62-8 | [3] |

| Molecular Formula | C₁₃H₁₁NO₂ | [3] |

| Molecular Weight | 213.24 g/mol | [3] |

| Purity (Typical) | ≥95% | [3] |

| InChI Key | PYYYKVJJIGKHKH-UHFFFAOYSA-N | [3] |

Figure 1. Chemical Structure of this compound.

Spectroscopic Profile (Anticipated)

While a publicly available, fully characterized set of spectra for this specific isomer is limited, its structure allows for a confident prediction of its key spectroscopic features. An experienced chemist would anticipate the following profile, which is essential for confirming the identity and purity of a synthesized sample.

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-8.8 ppm), showing distinct signals for the protons on both the phenyl and pyridyl rings. Key signals would include a singlet for the benzylic methylene (-CH₂-) protons, typically appearing between 3.6-3.8 ppm.[4] The carboxylic acid proton (-COOH) would present as a broad singlet at the downfield end of the spectrum (>10 ppm), which may be exchangeable with D₂O.[4] The pyridyl protons will exhibit characteristic splitting patterns, with the proton at C2 of the pyridine ring often being the most deshielded.[5]

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 175-180 ppm.[6] The benzylic methylene carbon would appear around 40-45 ppm. The remaining signals would correspond to the aromatic carbons of the two rings, appearing between approximately 120-150 ppm, with the carbon attached to the nitrogen in the pyridine ring showing a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus a proton (approx. 214.08).[7] A sodium adduct [M+Na]⁺ might also be observed.

Synthesis and Manufacturing

Modern synthetic strategies provide efficient access to biaryl compounds like this compound. The most logical and widely applicable laboratory-scale approach is a Palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[8]

Figure 2. Proposed synthetic workflow via Suzuki coupling.

Protocol: Suzuki Coupling for Synthesis of this compound

This protocol is a representative methodology based on established procedures for similar Csp²-Csp³ couplings.[8]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl 3-bromophenylacetate (1.0 eq), Pyridine-3-boronic acid (1.2 eq), a palladium catalyst such as Palladium(II) acetate (0.02 eq), a suitable phosphine ligand like SPhos (0.04 eq), and a base such as potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude ester intermediate by flash column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Stir the mixture at room temperature or with gentle heating until saponification is complete (as monitored by TLC).

-

Isolation of Acid: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~4-5 with cold 1M HCl.

-

Final Product Collection: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Reactivity and Derivatization Potential

The utility of this compound in drug development stems from the distinct reactivity of its functional groups, which allows for systematic chemical modification to explore structure-activity relationships (SAR).

Figure 3. Key sites for chemical derivatization.

-

Carboxylic Acid Group: This is the most versatile handle for derivatization. It can be readily converted to esters, amides, or acid chlorides. Amidation is particularly important in medicinal chemistry for introducing new interaction points for biological targets and modulating pharmacokinetic properties.

-

Methylene Bridge: The α-protons on the methylene carbon are acidic and can be removed by a strong base, allowing for alkylation or other functionalization at this position.

-

Pyridine Nitrogen: The lone pair of electrons on the basic pyridine nitrogen allows for salt formation with various acids, which is a common strategy to improve the solubility and crystalline properties of active pharmaceutical ingredients (APIs).[9] It can also undergo N-oxidation or quaternization to further modify the electronic and steric properties of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the design of inhibitors for several important enzyme classes.

Scaffold for Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[10] The discovery of two isoforms, COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

Many potent and selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles.[13][14] The general structure features two aromatic rings fitting into the primary active site and a side pocket of the COX-2 enzyme. This compound provides the core biaryl structure that can be elaborated upon. For example, the carboxylic acid can be used as an anchor to build a third, COX-2-selective moiety (e.g., a pyrazole ring with a sulfonamide group, mimicking Celecoxib).[15][16] The pyridyl ring can occupy one of the hydrophobic pockets of the enzyme active site, while the phenylacetic acid portion can be modified to interact with key residues like Arg120, similar to traditional NSAIDs.[17]

Building Block for Other Therapeutic Agents

The versatility of the pyridylacetic acid framework extends beyond COX inhibition. Related structures have been successfully employed in the development of drugs for other diseases:

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Derivatives of 3-pyridylacetic acid have been identified as potent and selective inhibitors of DPP-4, an important target for the treatment of type-2 diabetes.[18] The carboxylic acid group was shown to form a key salt-bridge interaction with an arginine residue in the enzyme's active site.[18]

-

Antibacterial and Anthelmintic Agents: The pyridine ring is a well-known pharmacophore in anti-infective agents.[2] Novel oxazolidinone derivatives incorporating a 3-pyridyl moiety have been synthesized and shown to possess significant antibacterial and anthelmintic activity.[19]

-

hPPAR Agonists: Phenylacetic acid derivatives have been developed as agonists for human peroxisome proliferator-activated receptors (hPPARs), which are targets for treating metabolic disorders like dyslipidemia and insulin resistance.[20]

Safety and Handling

Based on data for structurally related compounds like 4-(4'-Pyridyl)phenylacetic acid, this class of compounds should be handled with appropriate care in a laboratory setting.[21]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21]

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Conclusion

This compound is a strategically important chemical building block for researchers in drug discovery and medicinal chemistry. Its combination of a phenylacetic acid core and a pyridine ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries. Its demonstrated relevance as a scaffold for developing selective COX-2 inhibitors and its potential application in other therapeutic areas, such as metabolic and infectious diseases, underscore its value. The synthetic accessibility and versatile reactivity of this compound ensure its continued use in the pursuit of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(3′-Pyridyl)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. PubChemLite - 4-(3'-pyridyl)phenylacetic acid (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. inventivapharma.com [inventivapharma.com]

- 9. nbinno.com [nbinno.com]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of a 3-pyridylacetic acid derivative (TAK-100) as a potent, selective and orally active dipeptidyl peptidase IV (DPP-4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3'-Pyridyl)phenylacetic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3'-Pyridyl)phenylacetic acid, a molecule of significant interest in medicinal chemistry. By combining the structural motifs of phenylacetic acid and pyridine, this compound presents a unique scaffold for the development of novel therapeutic agents. This document details its molecular structure, plausible synthetic routes with detailed experimental considerations, physicochemical properties, and in-depth spectroscopic analysis. Furthermore, it explores the potential biological and pharmacological relevance of this compound, drawing on the established activities of its constituent moieties. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both theoretical grounding and practical insights into the chemistry and potential applications of this compound.

Introduction: A Molecule of Bivalent Interest

This compound is a bifunctional organic molecule that incorporates both a phenylacetic acid and a 3-substituted pyridine ring system. This unique structural amalgamation makes it a compelling target for investigation in the field of drug discovery. The phenylacetic acid moiety is a well-known structural component in a variety of biologically active compounds, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the plant auxin phenylacetic acid (PAA), which also exhibits antimicrobial properties[1][2]. Phenylacetic acid derivatives are also utilized in the treatment of hyperammonemia[1].

The pyridine ring is a ubiquitous heterocycle in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets[3]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, membrane permeability, and target binding affinity. The strategic incorporation of a pyridine ring is a common tactic in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound[3].

The combination of these two pharmacologically relevant scaffolds in this compound suggests a high potential for diverse biological activities. This guide will now delve into the practical aspects of its synthesis, characterization, and potential for therapeutic application.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the formation of the biaryl core via a palladium-catalyzed cross-coupling reaction, followed by the transformation of a precursor functional group into the desired carboxylic acid. A logical and widely applicable strategy involves the Suzuki-Miyaura coupling of a bromophenylacetonitrile with 3-pyridylboronic acid, followed by the hydrolysis of the nitrile group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key bond disconnections. The primary disconnection is the C-C bond between the phenyl and pyridyl rings, pointing towards a cross-coupling reaction. The second is the conversion of the carboxylic acid to a more stable and synthetically versatile precursor, such as a nitrile.

Caption: Retrosynthetic analysis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling for Biaryl Core Synthesis

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls[4][5][6]. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base[4].

For the synthesis of the intermediate, 3-(3'-pyridyl)phenylacetonitrile, 3-bromophenylacetonitrile is a suitable organohalide partner, and 3-pyridylboronic acid is the corresponding organoboron reagent.

Caption: Workflow for the Suzuki-Miyaura synthesis of the nitrile intermediate.

Experimental Protocol: Synthesis of 3-(3'-Pyridyl)phenylacetonitrile

Materials:

-

3-Bromophenylacetonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetonitrile (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(3'-pyridyl)phenylacetonitrile.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings, although other palladium sources and ligands can be employed[4][6].

-

Base: A base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center. Potassium carbonate is a common and effective choice[4].

-

Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents[4]. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction is performed under an inert atmosphere to maintain its catalytic activity.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 3-(3'-pyridyl)phenylacetonitrile to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions[9][10]. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(3'-Pyridyl)phenylacetonitrile

-

Concentrated sulfuric acid

-

Water

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask, add 3-(3'-pyridyl)phenylacetonitrile.

-

Slowly add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is slightly acidic to neutral. The product may precipitate at this stage.

-

Extract the aqueous mixture with dichloromethane or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Hydrolysis Conditions: Strong acid, such as sulfuric acid, is used to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water[9]. Heating is required to drive the reaction to completion.

-

Workup: Pouring the reaction mixture onto ice helps to control the exothermic neutralization process. Neutralization is necessary to deprotonate the carboxylic acid and facilitate its extraction into an organic solvent.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [11][12] |

| Molecular Weight | 213.24 g/mol | [11][12] |

| CAS Number | 597584-62-8 | [11][12] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents. | - |

| pKa | Not available. Expected to have a pKa around 4-5 for the carboxylic acid and a pKa around 5 for the pyridinium ion. | - |

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Predicted, 500 MHz, DMSO-d₆): The spectrum is expected to show signals for the aromatic protons of both the phenyl and pyridyl rings, as well as a singlet for the methylene protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~8.8 | d | 1H | Pyridyl H |

| ~8.5 | d | 1H | Pyridyl H |

| ~7.9 | dt | 1H | Pyridyl H |

| ~7.3-7.6 | m | 5H | Phenyl H, Pyridyl H |

| ~3.7 | s | 2H | CH₂ |

¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons of both rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~148-150 | Pyridyl C |

| ~134-140 | Aromatic C (quaternary) |

| ~123-136 | Aromatic C-H |

| ~40 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1430 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 213.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 168, and the loss of a water molecule from the molecular ion under certain conditions.

Biological and Pharmacological Relevance

While specific biological studies on this compound are not widely published, its structural components suggest several potential areas of pharmacological interest.

-

Anti-inflammatory Activity: The phenylacetic acid scaffold is present in several NSAIDs. It is plausible that this compound could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

-

Enzyme Inhibition: The pyridine ring can interact with the active sites of various enzymes. For instance, derivatives of pyridylacetic acid have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes[13].

-

CNS Activity: The ability of the pyridine nitrogen to be protonated can influence blood-brain barrier permeability. Many CNS-active drugs contain a pyridine moiety.

-

Antimicrobial Properties: Phenylacetic acid itself has known antimicrobial activity[2]. The addition of the pyridine ring could modulate this activity.

Further research is warranted to explore the specific biological targets and pharmacological profile of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound represents a molecule with significant potential for drug discovery, bridging two pharmacologically important structural motifs. This guide has provided a detailed roadmap for its synthesis, characterization, and potential applications. The synthetic strategy, centered on a Suzuki-Miyaura coupling and subsequent nitrile hydrolysis, is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The predicted spectroscopic data provides a benchmark for the characterization of this compound. The exploration of its biological activities is a promising avenue for future research, with potential applications in anti-inflammatory, metabolic, and central nervous system disorders. This technical guide serves as a foundational resource to stimulate and support further investigation into this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. inventivapharma.com [inventivapharma.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. L-(-)-3-Phenyllactic acid(20312-36-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. uni-saarland.de [uni-saarland.de]

- 11. researchgate.net [researchgate.net]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

Synthesis Pathways for 3-(3'-Pyridyl)phenylacetic Acid: A Technical Guide for Medicinal Chemistry and Drug Development

An In-depth Technical Guide

Abstract

3-(3'-Pyridyl)phenylacetic acid is a valuable biaryl scaffold and a key building block in the synthesis of pharmacologically active molecules. Its structural motif, combining a flexible phenylacetic acid moiety with a hydrogen-bond-accepting pyridine ring, makes it a desirable intermediate in drug discovery programs. This technical guide provides an in-depth analysis of the principal synthetic strategies for its construction. We will dissect two core methodologies: the formation of the crucial biaryl carbon-carbon bond via modern cross-coupling reactions and the subsequent or preceding installation of the acetic acid side chain. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying strategic considerations and mechanistic rationale that guide the selection of a particular synthetic route.

Part 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of a molecule like this compound hinges on the strategic formation of two key bonds: the C-C bond linking the phenyl and pyridyl rings, and the C-C bond of the acetic acid side chain. A retrosynthetic analysis reveals two primary strategic approaches, differing in the sequence of these bond formations.

Strategy A involves forming the biaryl bond first, followed by the installation of the acetic acid group. This is often advantageous as the key cross-coupling step is performed on simpler, more stable precursors.

Strategy B involves starting with a functionalized phenylacetic acid derivative and introducing the pyridine ring in the final stages. This can be beneficial if the required phenylacetic acid starting materials are readily available or if the functional groups of the side chain are incompatible with the conditions of the biaryl coupling.

Caption: Retrosynthetic analysis of this compound.

Part 2: Core Strategy: Biaryl Bond Formation via Cross-Coupling

The formation of the bond between the phenyl and pyridyl rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation, offering high yields and broad functional group tolerance.[1]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most widely used method for biaryl synthesis due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[2][3]

Causality and Mechanistic Insight: The reaction is catalyzed by a Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) accelerate the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center. A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[3] The final reductive elimination step regenerates the Pd(0) catalyst and releases the biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-bromopyridine with (3-(methoxycarbonylmethyl)phenyl)boronic acid.

-

Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (3-(methoxycarbonylmethyl)phenyl)boronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

-

Solvent and Base: Add anhydrous 1,4-dioxane as the solvent, followed by 3-bromopyridine (1.0 equiv.).

-

Reaction Initiation: Add an aqueous solution of potassium carbonate (2 M, 3.0 equiv.).

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(3'-pyridyl)phenylacetate.[4]

-

Hydrolysis: The resulting ester can then be hydrolyzed to the final acid product using standard conditions (e.g., LiOH in THF/water or HCl/water reflux).

| Parameter | Condition 1[5] | Condition 2[6] | Condition 3[7] |

| Catalyst | Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ |

| Ligand | Buchwald-type phosphine | PPh₃ | PPh₃ |

| Base | KF | KOPh | Na₂CO₃ (aq) |

| Solvent | Dioxane | Toluene | n-Propanol/Water |

| Temperature | Room Temp - 80 °C | 50 °C | Reflux |

Table 1: Comparison of typical Suzuki-Miyaura reaction conditions.

The Negishi Coupling

The Negishi coupling is another highly effective method, involving the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[8][9]

Causality and Mechanistic Insight: Organozinc reagents are more reactive than organoboron compounds and do not require activation by a base. This can be an advantage when working with base-sensitive substrates. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8][9] The preparation of the pyridylzinc reagent is a key step, often achieved via transmetalation from a pyridyllithium species or direct insertion of activated zinc into a pyridyl halide.[10]

Experimental Protocol: Negishi Coupling

This protocol describes the in-situ formation of a pyridylzinc reagent followed by coupling.

-

Organozinc Formation: In a flame-dried flask under argon, react 3-bromopyridine (1.0 equiv.) with n-butyllithium (1.05 equiv.) in anhydrous THF at -78 °C for 30 minutes. To this solution, add a solution of zinc chloride (1.1 equiv.) in THF and allow it to warm to room temperature.

-

Catalyst Addition: In a separate flask, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), and the aryl halide partner, for example, methyl (3-bromophenyl)acetate (1.1 equiv.).

-

Coupling Reaction: Transfer the prepared organozinc solution to the second flask via cannula.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and monitor for completion.

-

Workup and Purification: Upon completion, cool the reaction and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify by chromatography as described for the Suzuki coupling.[10][11]

Part 3: Installation of the Acetic Acid Side Chain

Once the biaryl core is established, or on a precursor prior to coupling, the acetic acid moiety must be installed. The two most reliable methods are the hydrolysis of a nitrile and the direct carboxylation of a benzyl halide.

Hydrolysis of 3-(3'-Pyridyl)phenylacetonitrile

This is a classic and robust method for synthesizing phenylacetic acids.[12] The required nitrile precursor can be synthesized from the corresponding benzyl halide (e.g., 3-(3'-pyridyl)benzyl bromide) via nucleophilic substitution with sodium or potassium cyanide.

Causality and Mechanistic Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. This leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[13] The reaction is often performed in strong aqueous acid (H₂SO₄ or HCl) at elevated temperatures.[14]

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-(3'-Pyridyl)phenylacetonitrile (1.0 equiv.).

-

Acid Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 3 volumes of acid to 2 volumes of water).[14] Caution: This addition is highly exothermic.

-

Heating: Heat the mixture to reflux with stirring for 3-5 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by LC-MS.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The phenylacetic acid product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain pure this compound.[12][14]

Direct Carboxylation of 3-(3'-Pyridyl)benzyl Halides

A more modern and atom-economical approach is the direct carboxylation of a benzyl halide using carbon dioxide (CO₂), a renewable C1 feedstock. These reactions are typically mediated by transition metal catalysts, such as nickel or palladium.[15]

Causality and Mechanistic Insight: The reaction often involves a reductive carboxylation pathway. A low-valent metal catalyst (e.g., Ni(0)) undergoes oxidative addition into the benzyl-halide bond. This organometallic intermediate then reacts with CO₂, inserting it into the metal-carbon bond to form a metal carboxylate. Reductive elimination or hydrolysis then releases the carboxylic acid product. A stoichiometric reductant, like zinc or manganese dust, is required to regenerate the active low-valent catalyst.[16][17]

Experimental Protocol: Nickel-Catalyzed Carboxylation

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add a nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%), a ligand (e.g., PCy₃, 10 mol%), and a reducing agent (e.g., zinc dust, 3.0 equiv.) to a pressure-rated vessel.[16][18]

-

Substrate and Solvent: Add the 3-(3'-pyridyl)benzyl halide (1.0 equiv.) and an anhydrous polar aprotic solvent like DMF.

-

CO₂ Atmosphere: Seal the vessel, purge with CO₂, and then maintain a positive pressure of CO₂ (often atmospheric pressure is sufficient).

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

-

Workup: Upon completion, vent the CO₂ and quench the reaction with aqueous HCl.

-

Purification: Extract the product with an organic solvent. The carboxylic acid can be isolated by extraction into a basic aqueous solution, followed by re-acidification and extraction back into an organic solvent. Further purification can be achieved by chromatography or recrystallization.[17]

Part 4: Integrated Synthesis Workflows

Combining the strategies for biaryl formation and side-chain installation provides complete and convergent synthetic pathways.

Caption: Two convergent synthesis workflows for this compound.

Part 5: Conclusion and Future Outlook

The synthesis of this compound is readily achievable through well-established and robust chemical transformations. The choice between a "biaryl-first" or "side-chain-first" strategy depends largely on the availability of starting materials, functional group compatibility, and desired scale. For laboratory-scale synthesis, the Suzuki-Miyaura coupling followed by nitrile hydrolysis offers a reliable and high-yielding route using common reagents. For process development, direct carboxylation methods are increasingly attractive due to their atom economy and use of CO₂.

Future developments will likely focus on further increasing the efficiency and sustainability of these routes. This includes the development of more active and stable catalysts for cross-coupling that operate at lower loadings and milder conditions, as well as exploring biocatalytic approaches, such as using nitrilase enzymes for the hydrolysis step, which can offer exceptional selectivity under environmentally benign aqueous conditions.[19] The continued evolution of C-H activation methodologies may one day provide an even more direct route, bypassing the need for pre-functionalized starting materials altogether.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. inventivapharma.com [inventivapharma.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2 [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ni-catalyzed direct carboxylation of benzyl halides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Discovery and history of 3-(3'-Pyridyl)phenylacetic acid

An In-Depth Technical Guide to the Discovery, Synthesis, and Therapeutic Applications of Pyridyl-Substituted Phenylacetic Acids

Introduction

The phenylacetic acid scaffold is a privileged motif in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its derivatives are integral to numerous blockbuster drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[2] The versatility of the phenylacetic acid core allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. A particularly fruitful strategy in drug discovery has been the incorporation of heterocyclic rings, with the pyridine moiety being a prominent example. The introduction of a pyridyl group can significantly influence a molecule's biological activity, metabolic stability, and solubility. This guide provides a comprehensive overview of the discovery, history, and synthetic strategies for a significant class of these compounds: pyridyl-substituted phenylacetic acids, with a particular focus on their diverse therapeutic applications.

Part 1: Discovery and Therapeutic Applications of Pyridyl-Substituted Phenylacetic Acids

The strategic incorporation of a pyridyl ring onto a phenylacetic acid backbone has led to the discovery of compounds with a wide array of pharmacological activities. This section will explore the key therapeutic areas where these derivatives have shown significant promise, with a detailed case study on a notable clinical candidate.

Case Study: The Discovery of TAK-100, a Potent Dipeptidyl Peptidase IV (DPP-4) Inhibitor

The inhibition of dipeptidyl peptidase IV (DPP-4) has emerged as a critical therapeutic strategy for the management of type 2 diabetes.[3] In a landmark discovery, a novel 3-pyridylacetic acid derivative, designated TAK-100, was identified as a potent, selective, and orally active DPP-4 inhibitor.[3]

The development of TAK-100 originated from the exploration of quinoline derivatives.[3] Through a process of scaffold hopping and structural optimization, researchers designed novel pyridine derivatives incorporating a carboxylic acid group. The rationale behind this design was to facilitate a crucial interaction with key amino acid residues within the catalytic region of the DPP-4 enzyme, thereby enhancing inhibitory activity.[3] Further optimization led to the identification of [5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid, the active component of TAK-100.[3] X-ray cocrystal structure analysis confirmed the designed interactions, including a salt-bridge formation with Arg125, a critical residue in the enzyme's active site.[3]

Caption: Workflow for the discovery and preclinical validation of TAK-100.

Other Key Therapeutic Targets

Beyond DPP-4 inhibition, pyridyl-substituted phenylacetic acids and their analogs have demonstrated activity against several other important therapeutic targets.

-

Aromatase Inhibitors: Pyridyl-substituted tetralones, which are structurally related to phenylacetic acid derivatives, have been synthesized and shown to inhibit human placental aromatase.[4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of treatment for hormone-dependent breast cancer.

-

Anti-inflammatory Agents (COX-2 Inhibitors): A series of pyridinylpyrazole and pyridinylisoxazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties.[5] Several of these compounds exhibited significant cyclooxygenase-2 (COX-2) inhibitory activity, suggesting their potential as safer alternatives to traditional NSAIDs with reduced gastrointestinal side effects.[5]

-

Liver X Receptor (LXR) Agonists: Phenylacetic acid-substituted quinolines have been identified as novel agonists of the Liver X Receptor (LXR).[6] LXR plays a crucial role in the regulation of cholesterol metabolism, and its activation is a promising strategy for the treatment of atherosclerosis.

-

Pesticidal Agents: Thienylpyridyl- and thioether-containing acetamides, which are derivatives of pyridylacetic acids, have been designed and synthesized, showing promising insecticidal and fungicidal activities.[7]

Part 2: Synthesis Strategies for Pyridyl-Substituted Phenylacetic Acids

The synthesis of pyridyl-substituted phenylacetic acids can be achieved through various synthetic routes, often leveraging modern cross-coupling methodologies.

General Synthetic Approaches

A common strategy for the synthesis of ortho-substituted phenylacetic acids involves the use of palladium-catalyzed Suzuki coupling reactions.[8] This approach allows for the coupling of an aryl boronic acid or ester with a suitable partner containing the acetic acid moiety or a precursor.

A versatile three-component synthesis of substituted pyridylacetic acid derivatives has also been reported.[9] This method utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles in a substitution reaction with activated pyridine-N-oxides and subsequently as electrophiles that undergo ring-opening and decarboxylation.[9]

Detailed Synthetic Protocol: Three-Component Synthesis of Pyridylacetic Acid Derivatives

The following protocol is adapted from a reported convenient synthesis of substituted pyridylacetic acid derivatives.[9]

Step 1: Activation of Pyridine-N-Oxide and Nucleophilic Substitution

-

To a solution of the desired pyridine-N-oxide in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine and tosyl chloride at room temperature.

-

Stir the mixture for a short period to allow for the activation of the pyridine-N-oxide.

-

Add the corresponding Meldrum's acid derivative to the reaction mixture.

-

Continue stirring at room temperature until the substitution reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 2: Ring-Opening and Decarboxylation

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Redissolve the crude intermediate in an alcoholic solvent, such as methanol.

-

Add a base, for example, sodium methoxide, to the solution.

-

Stir the mixture at room temperature to facilitate the ring-opening of the Meldrum's acid moiety and subsequent decarboxylation to yield the desired pyridylacetic acid derivative.

-

Purify the final product using standard techniques, such as column chromatography.

Caption: A schematic of the three-component synthesis of pyridylacetic acid derivatives.

Part 3: Physicochemical and Biological Data

The following table summarizes key data for representative pyridyl-substituted phenylacetic acids and related compounds.

| Compound Name/Class | Molecular Formula | Molecular Weight ( g/mol ) | Primary Biological Target | Key Findings | Reference |

| 4-(4'-Pyridyl)phenylacetic acid | C₁₃H₁₁NO₂ | 213.23 | - | A representative structure of the class. | [10] |

| TAK-100 | C₂₄H₃₃N₃O₂ | - | Dipeptidyl Peptidase IV (DPP-4) | Potent and selective DPP-4 inhibitor. | [3] |

| Pyridyl-substituted tetralones | - | - | Aromatase | Inhibition of human placental aromatase. | [4] |

| Pyridinylpyrazole derivatives | - | - | Cyclooxygenase-2 (COX-2) | Significant anti-inflammatory and analgesic activities. | [5] |

| Phenylacetic acid substituted quinolines | - | - | Liver X Receptor (LXR) | Potent LXR agonists. | [6] |

Part 4: Natural Occurrence and Metabolism

It is noteworthy that 3-pyridylacetic acid is a naturally occurring compound found as a breakdown product of nicotine and other tobacco alkaloids.[11][12] It is a metabolite in the nicotine degradation pathway and can be formed from myosmine, an alkaloid present in tobacco products and some foods.[12]

Conclusion and Future Perspectives

The pyridyl-substituted phenylacetic acid scaffold represents a highly versatile and pharmacologically significant class of compounds. The successful development of TAK-100 as a potent DPP-4 inhibitor exemplifies the potential of this structural motif in addressing major human diseases. The diverse range of biological activities, including aromatase inhibition, COX-2 inhibition, and LXR agonism, underscores the broad therapeutic applicability of these derivatives. Future research in this area is likely to focus on the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents.

References

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Discovery of a 3-pyridylacetic acid derivative (TAK-100) as a potent, selective and orally active dipeptidyl peptidase IV (DPP-4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New aromatase inhibitors. Synthesis and biological activity of pyridyl-substituted tetralone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Exposome-Explorer - 3-Pyridylacetic acid (Compound) [exposome-explorer.iarc.fr]

- 12. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Solubility Profile of 3-(3'-Pyridyl)phenylacetic acid

Introduction

3-(3'-Pyridyl)phenylacetic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylacetic acid moiety linked to a pyridine ring, imparts a unique combination of acidic and basic properties, making its solubility behavior complex and highly dependent on the surrounding chemical environment. As a critical parameter in drug development, solubility dictates a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Influence on Solubility

While extensive, publicly available solubility data for this compound is limited, we can infer its behavior from its structural components and the known properties of analogous compounds.

The molecule's structure consists of a hydrophobic biphenyl-like core, a weakly acidic carboxylic acid group (-COOH), and a weakly basic pyridine ring. This amphoteric nature is the primary determinant of its solubility profile, especially in aqueous media.

-

pKa and pH-Dependent Solubility : The molecule possesses two key ionizable groups. The carboxylic acid is expected to have a pKa similar to that of phenylacetic acid (approximately 4.3).[2][3] The pyridine ring, a weak base, will have a pKa for its conjugate acid of around 5.2. This means the compound's net charge, and thus its solubility in aqueous buffers, is highly pH-dependent.[1][4]

-

At low pH (pH < 2), the pyridine nitrogen is protonated (-NH+), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, enhancing solubility.

-

In the mid-pH range (pH ~3-6), the molecule can exist as a zwitterion, with both a protonated pyridine and a deprotonated carboxylate (-COO-). This is the isoelectric point, where the net charge is zero, and aqueous solubility is expected to be at its minimum.

-

At high pH (pH > 7), the carboxylic acid is deprotonated (-COO-), and the pyridine is neutral. The molecule carries a net negative charge, again enhancing solubility.

-

-

LogP (Octanol-Water Partition Coefficient) : The predicted XlogP for a similar isomer, 4-(3'-pyridyl)phenylacetic acid, is 1.9, suggesting a moderate degree of lipophilicity.[5] This indicates that while it has aqueous solubility due to its ionizable groups, it will also have an affinity for organic solvents.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Phenylacetic Acid (for comparison) | 3-Pyridineacetic acid (for comparison) |

| Molecular Formula | C₁₃H₁₁NO₂[6] | C₈H₈O₂[2] | C₇H₇NO₂[7] |

| Molecular Weight | 213.24 g/mol [6] | 136.15 g/mol [2][3] | 137.14 g/mol [7] |

| CAS Number | 597584-62-8[6] | 103-82-2[3] | 501-81-5[7] |

| Predicted pKa (acid) | ~4.3 (Estimated) | 4.31[2] | N/A |

| Predicted pKa (base) | ~5.2 (Estimated) | N/A | N/A |

| Predicted XlogP | ~1.9 (Estimated based on isomer)[5] | 1.41 | -0.1[7] |

Theoretical Framework: Factors Governing Solubility

The solubility of any active pharmaceutical ingredient (API) is governed by thermodynamic principles.[8] The process is influenced by several critical factors:

-

Solid-State Properties : The crystal lattice energy of the solid form must be overcome for dissolution to occur. The presence of different polymorphs can lead to significant variations in measured solubility.

-

Solute-Solvent Interactions : Favorable interactions between the solute (this compound) and the solvent molecules are essential. In polar solvents like water, this involves hydrogen bonding with the carboxylic acid and pyridine nitrogen. In organic solvents, van der Waals forces and dipole-dipole interactions dominate.[9]

-

pH of the Medium : As detailed above, for ionizable compounds, pH is a master variable controlling the extent of ionization and, consequently, aqueous solubility.[1][4]

-

Temperature : Solubility is temperature-dependent, though the relationship is not always linear. For most solids, solubility increases with temperature.

-

Presence of Co-solvents and Excipients : The addition of co-solvents (e.g., ethanol, DMSO) or formulation excipients can significantly alter the solubility of an API.[1][10]

Gold-Standard Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity and reproducibility, a standardized methodology is paramount. The Saturation Shake-Flask Method is widely recognized by regulatory bodies like the FDA and is detailed in USP General Chapter <1236> as the most reliable technique for determining equilibrium solubility.[10][11][12]

Step-by-Step Methodology

-

Preparation of Media : Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[13] Prepare other relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Addition of Excess Solid : Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). "Excess" ensures that a solid phase remains in equilibrium with the saturated solution.[11][14]

-

Equilibration : Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.[12] Equilibration time is critical; samples should be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound in solution reaches a plateau.[12]

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the concentration. Methods include centrifugation followed by careful removal of the supernatant, or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification : Accurately determine the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method due to its specificity and ability to detect potential degradation.[11] A validated calibration curve must be used for accurate quantification.

-

pH Verification : For aqueous solutions, the final pH of the saturated solution should be measured and recorded, as the dissolution of an acidic/basic compound can alter the buffer's pH.[11]

Self-Validating System and Trustworthiness

The protocol's integrity is maintained by:

-

Mass Balance : Ensuring the initial amount of solid is sufficient for saturation.

-

Equilibrium Confirmation : Demonstrating that concentration does not increase with extended shaking time.[12]

-

Solid Form Analysis : Characterizing the remaining solid post-experiment (e.g., by XRPD) to confirm that no polymorphic or phase transformation has occurred during the experiment.[12]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic Acid [drugfuture.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. PubChemLite - 4-(3'-pyridyl)phenylacetic acid (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-(3′-Pyridyl)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. biorelevant.com [biorelevant.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. fda.gov [fda.gov]

- 14. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 3-(3'-Pyridyl)phenylacetic Acid: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3'-Pyridyl)phenylacetic acid is a compelling small molecule for therapeutic development, integrating two scaffolds of high medicinal value: the phenylacetic acid core, central to many non-steroidal anti-inflammatory drugs (NSAIDs), and the pyridine ring, a privileged structure in numerous FDA-approved pharmaceuticals.[1][2][3] This guide outlines a structured, hypothesis-driven approach to systematically identify and validate the therapeutic targets of this compound. We postulate that its primary mechanism will converge on key nodes within inflammatory and oncogenic signaling pathways. The core of this investigation focuses on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, given the structural homology of the molecule to known inhibitors.[4] Furthermore, we will explore its potential antiproliferative effects and associated cancer-related targets. This document provides not only the scientific rationale for target selection but also detailed, field-proven experimental protocols and data interpretation frameworks essential for advancing this compound from a chemical entity to a preclinical candidate.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic promise of this compound lies in its hybrid architecture. The phenylacetic acid moiety is the foundational block for potent NSAIDs like diclofenac and aceclofenac, which exert their effects through the inhibition of cyclooxygenase enzymes.[5][6] This provides a strong rationale for investigating this compound's anti-inflammatory potential.

The incorporation of a 3-pyridyl group is a deliberate strategic enhancement. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly modify the molecule's solubility, metabolic stability, and binding affinity to biological targets.[2][3] Pyridine-containing structures are prevalent across a wide spectrum of therapeutics, including anticancer, antiviral, and anti-inflammatory agents, highlighting their versatility and acceptance as a key pharmacophore.[7][8]

This guide, therefore, is built on the central hypothesis that this compound is a dual-domain candidate, with high potential as a modulator of inflammatory enzymes and a possible agent in oncology. We will now proceed to detail the experimental cascade designed to test this hypothesis.

Part 1: The Inflammatory Cascade as a Primary Target Domain

Inflammation is a complex biological response mediated by a network of signaling molecules, with prostaglandins and leukotrienes, derived from arachidonic acid, playing a central role. The enzymes responsible for their synthesis, COX and LOX, represent premier targets for anti-inflammatory drug development.

Section 1.1: Cyclooxygenase (COX) Isoforms as a High-Probability Target

Mechanistic Rationale: The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric cytoprotection, and COX-2, which is inducible at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9] The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both isoforms.[9] A key goal in modern anti-inflammatory drug design is to achieve selective COX-2 inhibition, thereby retaining therapeutic efficacy while minimizing adverse effects.[10][11] Given its phenylacetic acid core, we hypothesize that this compound will exhibit inhibitory activity against COX enzymes, with a potential for COX-2 selectivity.

Experimental Workflow for COX Target Validation:

Caption: Workflow for validating COX inhibition.

Detailed Experimental Protocols:

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified ovine COX-1 and human recombinant COX-2.

-

Principle: The assay measures the peroxidase activity of COX. The peroxidase reaction, which follows the initial cyclooxygenase reaction, oxidizes a chromogenic substrate, allowing for colorimetric detection. Inhibition of COX reduces the amount of oxidized substrate.

-